molecular formula C9H13N3O B12924044 (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol CAS No. 921592-89-4

(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol

Cat. No.: B12924044
CAS No.: 921592-89-4
M. Wt: 179.22 g/mol
InChI Key: FIBWPOGUCLIZFA-MRVPVSSYSA-N
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Description

(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a hydroxyl group and an aminopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyl Group: This step often involves selective hydroxylation reactions.

    Attachment of the Aminopyridine Moiety: This can be done through nucleophilic substitution reactions where the aminopyridine group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aminopyridine moiety.

    Substitution: The aminopyridine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a deoxygenated pyrrolidine derivative.

Scientific Research Applications

(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions or as a ligand in receptor binding assays.

    Industry: It can be used in the production of fine chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially modulating their activity. The hydroxyl group may also play a role in hydrogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-2-ol: Similar structure but with the hydroxyl group at a different position.

    (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the aminopyridine and hydroxyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

921592-89-4

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H13N3O/c10-9-2-1-7(5-11-9)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2,(H2,10,11)/t8-/m1/s1

InChI Key

FIBWPOGUCLIZFA-MRVPVSSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C2=CN=C(C=C2)N

Canonical SMILES

C1CN(CC1O)C2=CN=C(C=C2)N

Origin of Product

United States

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